S-Ethyl trifluorothioacetate
Overview
Description
S-Ethyl trifluorothioacetate is an organosulfur compound with the molecular formula C4H5F3OS . It is characterized by the presence of a trifluoromethyl group attached to a thioester functional group. This compound is known for its utility in organic synthesis, particularly in the trifluoroacetylation of amino groups in proteins .
Mechanism of Action
Target of Action
S-Ethyl trifluorothioacetate primarily targets amino groups in proteins , specifically the amino side of serine and threonine peptide bonds . These amino acids play crucial roles in protein structure and function, and their modification can significantly alter protein activity.
Mode of Action
The compound acts as a trifluoroacetylating agent . It selectively trifluoroacetylates the amino groups in proteins, specifically cleaving the amino side of serine and threonine peptide bonds . The cleavage reactions are carried out at specific temperatures for a certain duration .
Pharmacokinetics
Given its molecular weight of 15814 , it can be inferred that it may have good bioavailability as compounds with a molecular weight less than 500 are generally well-absorbed.
Result of Action
The primary result of this compound’s action is the cleavage of the amino side of serine and threonine peptide bonds . This modification can lead to changes in protein structure and function, potentially impacting various cellular processes.
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The cleavage reactions are carried out at specific temperatures for a certain duration . Additionally, it’s important to note that this compound is a highly flammable liquid and vapor , and precautions should be taken to ensure safe handling and storage.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Ethyl trifluorothioacetate can be synthesized through the reaction of trifluoroacetic anhydride with ethanethiol. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trifluoroacetic anhydride and ethanethiol are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the trifluoroacetyl group is transferred to nucleophiles such as amines and thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield trifluoroacetic acid and ethanethiol.
Common Reagents and Conditions:
Amines: React with this compound to form trifluoroacetylated amines.
Thiols: React to form trifluoroacetylated thiols.
Acidic or Basic Hydrolysis: Used to break down the compound into its constituent acids and thiols.
Major Products:
Trifluoroacetylated Amines and Thiols: Formed through substitution reactions.
Trifluoroacetic Acid and Ethanethiol: Formed through hydrolysis.
Scientific Research Applications
S-Ethyl trifluorothioacetate is widely used in scientific research due to its ability to introduce trifluoroacetyl groups into molecules. This property makes it valuable in the following fields:
Comparison with Similar Compounds
Ethyl trifluoroacetate: Similar in structure but lacks the sulfur atom, making it less reactive in certain substitution reactions.
Methyl trifluorothioacetate: Similar in reactivity but differs in the alkyl group attached to the sulfur atom.
Uniqueness: S-Ethyl trifluorothioacetate is unique due to its combination of a trifluoromethyl group and a thioester functional group. This combination enhances its reactivity and makes it particularly useful for introducing trifluoroacetyl groups into a wide range of molecules .
Properties
IUPAC Name |
S-ethyl 2,2,2-trifluoroethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3OS/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGUKFAVHPGNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059936 | |
Record name | Ethanethioic acid, trifluoro-, S-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-64-2 | |
Record name | S-Ethyl trifluorothioacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylthiol trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Ethyl trifluorothioacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanethioic acid, 2,2,2-trifluoro-, S-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanethioic acid, trifluoro-, S-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-ethyl trifluorothioacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of S-Ethyl trifluorothioacetate in protein research?
A1: this compound is primarily used as a reagent for modifying specific amino acid residues in proteins. For instance, it can selectively trifluoroacetylate lysine residues in proteins [, , , ]. This modification helps in studying protein structure, function, and interactions.
Q2: Can you elaborate on the mechanism of action of this compound in protein modification?
A2: this compound reacts with the ε-amino group of lysine residues in proteins. The highly electrophilic trifluoroacetyl group, aided by the aminophilicity of the sulfur atom, facilitates this reaction []. This reaction results in the formation of a stable trifluoroacetyl derivative of lysine.
Q3: What are the advantages of using this compound over other reagents for modifying lysine residues?
A3: this compound offers several advantages:
- Selectivity: It demonstrates high selectivity towards lysine residues under mild reaction conditions [].
- Stability: The trifluoroacetyl derivative formed is stable, even under conditions used for protein hydrolysis [].
- Analytical Compatibility: The modified lysine derivative can be easily analyzed and quantified using standard amino acid analysis techniques [].
Q4: Aside from lysine modification, are there other applications of this compound in protein research?
A4: Yes, this compound can be used as a chemical cleavage reagent for peptides and proteins. It cleaves peptide bonds at the amino side chains of serine and threonine residues in its vapor state [, ].
Q5: What are the structural characteristics of this compound?
A5: this compound (CF3COSCH2CH3) has a molecular weight of 158.14 g/mol. Spectroscopic data, including infrared (IR) and Raman spectra, have been used to characterize its structure and conformational properties in different phases (gas, liquid, solid) [].
Q6: Has computational chemistry been employed to study this compound?
A6: Yes, computational methods like Density Functional Theory (DFT) and Moller-Plesset perturbation theory (MP2) have been used to study the conformational properties and energetics of this compound []. These studies provided insights into its structural flexibility and helped in interpreting experimental spectroscopic data.
Q7: Are there any analytical techniques specifically mentioned for quantifying this compound or its derivatives?
A8: While specific quantification methods for this compound are not detailed in the provided abstracts, nuclear magnetic resonance (NMR), particularly 19F NMR, is mentioned as a useful tool for studying fluorinated proteins synthesized using this compound []. Additionally, standard amino acid analysis techniques are applicable for quantifying the trifluoroacetyl derivative of lysine after protein hydrolysis [].
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